molecular formula C14H12N4O2S3 B4169221 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide

Cat. No.: B4169221
M. Wt: 364.5 g/mol
InChI Key: YLPCWMGVAUSJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S3/c1-2-7-21-14-18-17-12(23-14)16-11(19)8-22-13-15-9-5-3-4-6-10(9)20-13/h2-6H,1,7-8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPCWMGVAUSJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Allylthio Group: The allylthio group is introduced by reacting the thiadiazole intermediate with allyl bromide under basic conditions.

    Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting o-aminophenol with a suitable carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the thiadiazole and benzoxazole intermediates using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activity, particularly against certain cancer cell lines.

Mechanism of Action

The mechanism of action of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in DNA replication and repair, leading to inhibition of cell proliferation.

    Pathways Involved: It may disrupt cellular processes related to DNA synthesis, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
  • N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide

Uniqueness

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide is unique due to its specific combination of the thiadiazole and benzoxazole rings, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.